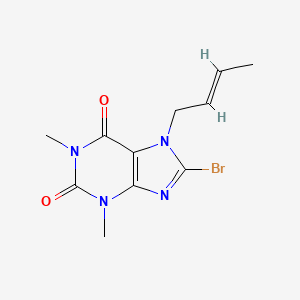![molecular formula C25H23BrN2O4 B11982754 9-Bromo-2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11982754.png)
9-Bromo-2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-BR-2-(3,4-DI-MEO-PH)-5-(4-MEO-PH)-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZINE is a synthetic organic compound that belongs to the class of pyrazolobenzoxazines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-BR-2-(3,4-DI-MEO-PH)-5-(4-MEO-PH)-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZINE typically involves multi-step organic reactions. Common starting materials include brominated aromatic compounds and methoxy-substituted phenyl derivatives. The synthesis may involve:
Bromination: Introduction of a bromine atom into the aromatic ring.
Methoxylation: Introduction of methoxy groups (-OCH3) into the phenyl rings.
Cyclization: Formation of the pyrazolobenzoxazine core through cyclization reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
9-BR-2-(3,4-DI-MEO-PH)-5-(4-MEO-PH)-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZINE can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction of specific functional groups using reducing agents.
Substitution: Substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Solvents: Common solvents include dichloromethane (DCM), ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, 9-BR-2-(3,4-DI-MEO-PH)-5-(4-MEO-PH)-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZINE can be used as a building block for synthesizing more complex molecules.
Biology
In biology, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicine, derivatives of pyrazolobenzoxazines are explored for their potential therapeutic applications, including drug development for various diseases.
Industry
In industry, such compounds may be used in the development of new materials, such as polymers or coatings with specific properties.
Mécanisme D'action
The mechanism of action of 9-BR-2-(3,4-DI-MEO-PH)-5-(4-MEO-PH)-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZINE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolobenzoxazines: Other compounds in this class with different substituents.
Benzoxazines: Compounds with similar core structures but lacking the pyrazole ring.
Phenyl Derivatives: Compounds with similar phenyl substituents but different core structures.
Uniqueness
The uniqueness of 9-BR-2-(3,4-DI-MEO-PH)-5-(4-MEO-PH)-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZINE lies in its specific substitution pattern and the combination of functional groups, which may confer unique biological activities and chemical reactivity.
Propriétés
Formule moléculaire |
C25H23BrN2O4 |
|---|---|
Poids moléculaire |
495.4 g/mol |
Nom IUPAC |
9-bromo-2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C25H23BrN2O4/c1-29-18-8-4-15(5-9-18)25-28-21(19-13-17(26)7-11-22(19)32-25)14-20(27-28)16-6-10-23(30-2)24(12-16)31-3/h4-13,21,25H,14H2,1-3H3 |
Clé InChI |
ABQQBECRCWWZNQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC(=C(C=C4)OC)OC)C5=C(O2)C=CC(=C5)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-2-(4-ethoxyphenyl)-3-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B11982672.png)
![N-(4-methoxyphenyl)-2-[(3E)-2-oxo-3-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11982675.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11982683.png)

![N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-3-methylbenzamide](/img/structure/B11982695.png)
![2-[N-(2-methylphenyl)acetamido]acetic acid](/img/structure/B11982696.png)
![7-(4-chlorobenzyl)-8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11982704.png)


![N-{2,2,2-trichloro-1-[(2,3-dichlorophenyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B11982719.png)
![9-Bromo-2-(naphthalen-2-yl)-5-(4-nitrophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11982742.png)

![2-{(3Z)-3-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-YL}-N-(4-methoxyphenyl)acetamide](/img/structure/B11982747.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11982756.png)
